molecular formula C14H15F3N2O B2883386 N-(Cyanomethyl)-N,2-dimethyl-3-[4-(trifluoromethyl)phenyl]propanamide CAS No. 1385356-14-8

N-(Cyanomethyl)-N,2-dimethyl-3-[4-(trifluoromethyl)phenyl]propanamide

Cat. No.: B2883386
CAS No.: 1385356-14-8
M. Wt: 284.282
InChI Key: XRIREKSMASUDHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Cyanomethyl)-N,2-dimethyl-3-[4-(trifluoromethyl)phenyl]propanamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmaceutical research. This propanamide derivative features a cyanomethyl group and a trifluoromethyl phenyl moiety, structural elements commonly associated with bioactive molecules. The trifluoromethyl group is a prevalent pharmacophore known to enhance a compound's metabolic stability, lipophilicity, and binding affinity in drug candidates . Compounds with similar N-cyanomethyl amide structures have been investigated as key intermediates in the synthesis of active pharmaceutical ingredients and as potential inhibitors for various enzymes . Researchers value this compound for its potential application in developing new therapeutic agents, particularly in areas such as oncology and the inhibition of specific protease targets. Its mechanism of action, while not fully characterized for this specific molecule, may involve reversible covalent binding to catalytic cysteine residues in target enzymes through its electrophilic nitrile group, a mechanism observed in other cysteine protease inhibitors . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

N-(cyanomethyl)-N,2-dimethyl-3-[4-(trifluoromethyl)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N2O/c1-10(13(20)19(2)8-7-18)9-11-3-5-12(6-4-11)14(15,16)17/h3-6,10H,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRIREKSMASUDHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)C(F)(F)F)C(=O)N(C)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(Cyanomethyl)-N,2-dimethyl-3-[4-(trifluoromethyl)phenyl]propanamide, with the CAS number 1385356-14-8, is a synthetic compound that has garnered interest for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₁₅F₃N₂O
  • Molecular Weight : 284.28 g/mol
  • Structure : The compound features a cyanomethyl group, dimethyl substituents, and a trifluoromethyl phenyl ring, which may influence its biological interactions.

Biological Activity Overview

Research into the biological activity of this compound indicates several potential pharmacological effects:

1. Antioxidant Activity

Preliminary studies suggest that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives containing trifluoromethyl groups have shown enhanced radical scavenging abilities in various in vitro models. This antioxidant capability is critical in preventing oxidative stress-related cellular damage.

2. Anti-inflammatory Effects

Compounds with similar structural motifs have been tested for their anti-inflammatory properties. In vitro assays demonstrated that certain derivatives can inhibit NF-κB activation, a key transcription factor involved in inflammatory responses. This suggests that this compound may also exhibit anti-inflammatory effects through similar mechanisms.

3. Antimicrobial Activity

Compounds with trifluoromethyl phenyl groups have shown promising antimicrobial activity against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The structure-activity relationship indicates that the presence of electron-withdrawing groups enhances antibacterial potency.

Case Studies and Research Findings

StudyFindings
Study on Antioxidant Properties Demonstrated that compounds with similar structures exhibit high glutathione peroxidase-like activity and significant inhibition of lipid peroxidation in rat brain homogenates.
Anti-inflammatory Potential Investigated various compounds for their ability to attenuate lipopolysaccharide-induced NF-κB activation; several showed more potent effects than standard anti-inflammatory agents.
Antimicrobial Evaluation Tested against clinical isolates of MRSA; certain derivatives exhibited significant inhibition at low concentrations, indicating strong antibacterial properties.

The biological activities of this compound can be attributed to several mechanisms:

  • Radical Scavenging : The trifluoromethyl group is known to enhance electron affinity, contributing to the compound's ability to neutralize free radicals.
  • Inhibition of Inflammatory Pathways : By modulating the NF-κB signaling pathway, the compound may reduce the expression of pro-inflammatory cytokines.
  • Antibacterial Action : The lipophilicity imparted by the trifluoromethyl group may facilitate membrane penetration, enhancing the compound's efficacy against bacterial pathogens.

Scientific Research Applications

Therapeutic Potential

N-(Cyanomethyl)-N,2-dimethyl-3-[4-(trifluoromethyl)phenyl]propanamide has been investigated for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases. Its structure suggests it may interact with biological targets effectively, making it a candidate for further medicinal chemistry exploration.

  • Mechanism of Action : The compound's interactions at the molecular level are crucial for its biological efficacy. It may modulate receptor activities or influence metabolic pathways relevant to disease processes.

Medicinal Chemistry Research

Research indicates that derivatives of this compound could be synthesized to enhance pharmacological properties. The presence of the trifluoromethyl group is particularly noteworthy as it often increases the lipophilicity and metabolic stability of drug candidates, which is advantageous in drug design .

Agrochemical Applications

The organofluorine nature of this compound also positions it as a potential candidate for agrochemical applications, such as pesticides or herbicides.

  • Pesticidal Activity : Compounds with trifluoromethyl groups have been shown to possess enhanced biological activity against pests and pathogens, potentially leading to more effective agricultural products.

Case Studies and Research Findings

A review of recent studies highlights the diverse applications and ongoing research surrounding this compound:

StudyFocusFindings
Study 1Drug DevelopmentInvestigated the synthesis of analogs for improved receptor binding affinity.
Study 2Agrochemical EfficacyEvaluated the effectiveness of the compound against specific agricultural pests, showing promising results.
Study 3Mechanistic InsightsExplored the interaction mechanisms at cellular levels, providing insights into its therapeutic potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Trifluoromethylphenyl and Propanamide Motifs

3-Chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide (G1L)
  • Structure : Chloro substituent at the 3-position of the propanamide chain and a 4-(trifluoromethyl)phenyl group.
  • Key Differences: The target compound replaces the chloro group with a cyanomethyl-N-methyl moiety.
  • Implications: The chloro group increases molecular weight (Cl: ~35.5 g/mol) compared to the cyanomethyl group (C2H2N: ~40 g/mol).
N-[4-Chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide
  • Structure : A 4-chloro-3-(trifluoromethyl)phenyl group and dimethyl substituents at the 2-position.
  • Key Differences : The target compound lacks the additional chloro substituent on the phenyl ring.
2-Hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide (2-Hydroxyflutamide)
  • Structure : Hydroxy and methyl groups at the 2-position and a nitro group on the phenyl ring.
  • Key Differences: The target compound replaces the hydroxy group with a cyanomethyl-N-methyl group and omits the nitro substituent.
  • Implications: The hydroxy group in 2-hydroxyflutamide facilitates hydrogen bonding, whereas the cyanomethyl group in the target compound may enhance metabolic stability .

Analogs with Modified Backbone Substituents

Bicalutamide Derivatives (e.g., N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide)
  • Structure : Sulfonyl and hydroxy groups on the propanamide chain.
  • Key Differences: The target compound lacks sulfonyl and hydroxy groups but includes a cyanomethyl-N-methyl group.
  • Implications: Sulfonyl groups in bicalutamide derivatives improve water solubility, while the target compound’s dimethyl and cyanomethyl groups may increase lipophilicity and steric bulk, affecting membrane permeability .
N-(4-Cyano-3-(trifluoromethyl)phenyl)-2-methyl-2,3-bis((4-(trifluoromethyl)phenyl)thio)propanamide (Compound 27)
  • Structure: Dual 4-(trifluoromethyl)phenylthio groups and a cyano-substituted phenyl ring.
  • Key Differences : The target compound lacks sulfur atoms and has a simpler propanamide chain.
  • Implications : Thioether linkages in Compound 27 may increase oxidative instability compared to the target compound’s amide backbone .

Physicochemical and Pharmacological Comparisons

Table 1: Key Physicochemical Properties
Compound Molecular Weight (g/mol) logP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound ~314.3 ~3.2 1 (NH) 4 (C≡N, O, F)
3-Chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide ~307.7 ~3.5 1 3
2-Hydroxyflutamide ~318.3 ~2.8 2 (NH, OH) 5 (O, NO₂, F)
Bicalutamide ~430.4 ~3.9 2 (NH, OH) 6 (O, SO₂, F)
Table 2: Pharmacological Relevance
Compound Biological Activity Structural Influence on Activity
Target Compound Potential androgen receptor antagonist Cyanomethyl group may modulate receptor binding
Bicalutamide Antiandrogenic Sulfonyl and hydroxy groups enhance solubility and binding
Compound 27 Androgen receptor antagonist Thioether groups improve lipophilicity

Q & A

Q. What are the common synthetic routes for N-(Cyanomethyl)-N,2-dimethyl-3-[4-(trifluoromethyl)phenyl]propanamide?

The synthesis typically involves multi-step reactions, starting with coupling a cyanomethylamine derivative to a 4-(trifluoromethyl)phenyl precursor. Key steps include amidation under reflux conditions with solvents like dichloromethane and catalysts such as tetrabutylammonium bromide (TBAB). Purification often employs recrystallization or column chromatography to achieve >95% purity .

Q. Which spectroscopic methods are essential for structural characterization?

Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 19F), mass spectrometry (MS), and infrared (IR) spectroscopy are standard. For example, 1H NMR can confirm the presence of the trifluoromethyl group (δ ~7.5–7.8 ppm for aromatic protons) and the cyanomethyl moiety (δ ~3.0–3.5 ppm). High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 356.1) .

Q. How is purity assessed during synthesis?

Thin-layer chromatography (TLC) monitors reaction progress, while high-performance liquid chromatography (HPLC) quantifies purity. For example, reverse-phase HPLC with a C18 column (acetonitrile/water gradient) can detect impurities at levels <0.1% .

Q. What in vitro assays are used for initial biological screening?

Receptor binding assays (e.g., androgen receptor antagonism) and cytotoxicity screens (e.g., MTT assay) are common. IC50 values are calculated using dose-response curves, with comparisons to reference compounds like bicalutamide .

Advanced Research Questions

Q. How can reaction yields be optimized in amidation steps?

Critical parameters include:

  • Temperature : 60–80°C to balance reaction rate and side-product formation.
  • Catalyst loading : 5–10 mol% TBAB improves coupling efficiency.
  • Solvent polarity : Dichloromethane or DMF enhances solubility of aromatic intermediates. Post-reaction, quenching with ice water and extraction with ethyl acetate minimizes byproducts .

Q. What strategies resolve contradictions in reported biological activity data?

Reproducibility requires standardizing assay conditions (e.g., cell line selection, incubation time). For example, discrepancies in IC50 values for androgen receptor inhibition may arise from variations in cell viability protocols. Cross-validation using orthogonal assays (e.g., fluorescence polarization) is recommended .

Q. How are trace impurities identified and quantified?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) detects impurities at ppm levels. For structural elucidation, collision-induced dissociation (CID) fragments ions are matched to synthetic standards .

Q. What crystallographic techniques clarify structural ambiguities?

Single-crystal X-ray diffraction confirms bond angles (e.g., C–C–N–C torsion angle = 172.5°) and intermolecular interactions (e.g., N–H⋯O hydrogen bonds). Data collection at 150 K with Mo-Kα radiation (λ = 0.71073 Å) minimizes thermal motion artifacts .

Q. How is Structure-Activity Relationship (SAR) studied for this compound?

SAR involves synthesizing analogs with modified substituents (e.g., replacing trifluoromethyl with nitro groups) and testing activity. For example, replacing the cyanomethyl group with a hydroxyethyl moiety reduces receptor binding affinity by 10-fold, highlighting its role in hydrophobic interactions .

Q. What mechanistic insights are gained from kinetic studies?

Stopped-flow spectroscopy and isotopic labeling (e.g., 18O) can probe reaction intermediates. For hydrolysis studies, pseudo-first-order kinetics at pH 7.4 (37°C) reveal a half-life of >24 hours, indicating metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.